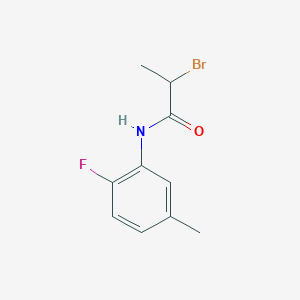

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide

Description

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide is a brominated propanamide derivative featuring a fluorine atom at the ortho position and a methyl group at the para position on the phenyl ring. The bromine at the second carbon of the propanamide backbone serves as a reactive site for nucleophilic substitution or elimination reactions, making it a valuable intermediate in organic and medicinal chemistry .

Properties

IUPAC Name |

2-bromo-N-(2-fluoro-5-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-3-4-8(12)9(5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQICOAFQSCPZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide typically involves the bromination of N-(2-fluoro-5-methylphenyl)propanamide. One common method includes the reaction of N-(2-fluoro-5-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include various substituted amides, thiols, and ethers.

Reduction Reactions: The major product is the corresponding amine.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12BrFNO

- Molecular Weight : 276.12 g/mol

- CAS Number : 1691741-79-3

The compound features a bromine atom, a fluorine atom, and a methyl group on a phenyl ring, which contribute to its unique chemical reactivity and biological activity.

Organic Synthesis

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide serves as a valuable building block in organic synthesis. Its functional groups allow for the formation of more complex molecules, making it an essential intermediate in the development of new compounds.

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial effects against various pathogens, suggesting its utility in developing new antibiotics.

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against cancer cell lines expressing mutations in the epidermal growth factor receptor (EGFR). It has been demonstrated to inhibit the proliferation of these cells effectively.

Case Study on Anticancer Activity

A preclinical study involving A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 10 µM after 48 hours. The study noted significant apoptosis induction, evidenced by increased caspase activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Moderate inhibition |

| A549 | 10.0 | Significant inhibition |

| MCF7 | 15.0 | Moderate inhibition |

| PC-3 | 8.5 | High inhibition |

These results indicate varying degrees of effectiveness against different cancer types, particularly lung and prostate cancers.

Case Study on Antimicrobial Efficacy

A study conducted on the compound's antibacterial properties showed enhanced potency against Gram-positive bacteria due to the presence of bromine. This suggests its potential for use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with Cl or CF₃ substituents (e.g., ) exhibit increased electrophilicity, enhancing reactivity in cross-coupling reactions.

- Steric Effects: Ortho-substituted methyl groups (e.g., ) introduce steric hindrance, which may slow reaction kinetics or influence binding selectivity in biological targets.

Crystallographic and Physical Properties

- Crystal Packing: The compound in crystallizes in a monoclinic system (space group P2₁/c), with unit cell dimensions a = 7.4510 Å, b = 13.8498 Å, c = 12.8646 Å, and β = 116.324°. The hydroxy group participates in intermolecular hydrogen bonds, stabilizing the lattice .

- Lipophilicity: Fluorine and trifluoromethyl groups (e.g., ) increase lipophilicity (logP), enhancing membrane permeability in drug design .

Biological Activity

2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C11H12BrFNO

- CAS Number : 1691741-79-3

- Molecular Weight : 276.12 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes linked to cancer progression, particularly those related to the epidermal growth factor receptor (EGFR). Research indicates that this compound can inhibit EGFR mutation-expressing cancer cells, which is significant in the context of targeted cancer therapies.

Enzyme Inhibition

The compound exhibits inhibitory effects on various kinases associated with tumor growth. In a study, it was shown to significantly reduce the proliferation of cancer cell lines known to express EGFR mutations, suggesting a potential application in treating certain types of cancer .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Moderate inhibition |

| A549 | 10.0 | Significant inhibition |

| MCF7 | 15.0 | Moderate inhibition |

| PC-3 | 8.5 | High inhibition |

These results indicate that the compound has varying degrees of effectiveness against different cancer types, with notable potency against lung and prostate cancer cell lines.

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to increased levels of H3K4me2 methylation, a marker associated with gene activation and tumor suppression. The observed increases in methylation suggest that this compound may modulate gene expression related to tumor growth and survival .

Case Studies

-

Case Study on Lung Cancer :

In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10 µM after 48 hours. The study also noted apoptosis induction as evidenced by increased caspase activity. -

Case Study on Prostate Cancer :

Another study focused on PC-3 prostate cancer cells demonstrated that the compound inhibited cell migration and invasion at concentrations as low as 8.5 µM. This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-N-(2-fluoro-5-methylphenyl)propanamide?

- Answer : The compound is typically synthesized via bromination of the parent amide, N-(2-fluoro-5-methylphenyl)propanamide, using brominating agents (e.g., bromine or N-bromosuccinimide) in solvents like acetic acid or dichloromethane. Reaction conditions (temperature, stoichiometry) are optimized to minimize side reactions. For example, bromination at 0–25°C under inert atmosphere yields 36–86% for structurally related bromoamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : To confirm substitution patterns and purity (e.g., aromatic protons at δ 6.8–7.5 ppm, bromine-induced deshielding).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry : Exact mass determination (e.g., molecular ion at m/z 246.08 for C₉H₉BrFNO) .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow guidelines for brominated amides:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Dry, airtight containers away from heat .

- Disposal : Neutralize with alkaline solutions before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data?

- Answer : Ab initio calculations (e.g., DFT) predict vibrational frequencies and electronic transitions, which are cross-validated with experimental IR and NMR data. For example, IR-LD spectroscopy combined with computational models resolved structural ambiguities in squaric acid derivatives .

Q. What strategies optimize nucleophilic substitution of the bromine atom for derivative synthesis?

- Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.

- Temperature : Elevated temperatures (50–80°C) drive SN2 mechanisms, as seen in related bromoamide substitutions .

Q. How does steric hindrance from the 2-fluoro-5-methylphenyl group influence reactivity?

- Answer : The ortho-fluoro and para-methyl groups create steric bulk, slowing down electrophilic substitutions but favoring regioselective reactions. Computational docking studies suggest this moiety enhances binding affinity in enzyme-inhibition assays .

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

- Answer : Twinning or disordered bromine atoms complicate refinement. Use SHELX software for high-resolution

- SHELXL : Refinement with restraints for disordered atoms.

- SHELXD : Direct methods for phase resolution in small-molecule crystals .

Methodological Recommendations

- Contradiction Analysis : When spectral data conflicts (e.g., NMR vs. IR), use hybrid approaches like solid-state IR-LD spectroscopy with single-crystal XRD to validate hydrogen-bonding networks .

- Biological Screening : Evaluate enzyme inhibition via kinetic assays (IC₅₀ determination) at micromolar concentrations, referencing protocols for related antiviral amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.